1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one
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Overview
Description
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes a dimethylamino group, a hydroxy group, a benzoyl group, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the dimethylamino group, and the attachment of the benzoyl and nitrophenyl groups. Common reagents used in these reactions include dimethylamine, benzoyl chloride, and nitrobenzene derivatives. The reaction conditions often involve the use of solvents such as ethanol or dichloromethane and may require catalysts or specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction routes but optimized for efficiency and yield. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the nitro group can produce an amine .
Scientific Research Applications
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to interact with enzymes, receptors, and other biomolecules, leading to its observed biological effects. For example, the dimethylamino group may interact with neurotransmitter receptors, while the nitrophenyl group may participate in redox reactions .
Comparison with Similar Compounds
Similar Compounds
N-[2-(dimethylamino)ethyl]-1,8-naphthalimide: Used as a photoinitiator in polymer chemistry.
Phenylboronic pinacol esters: Used in drug design and delivery.
Poly[2-(dimethylamino)ethyl methacrylate]: Used in polymer synthesis and materials science.
Uniqueness
1-[2-(dimethylamino)ethyl]-3-hydroxy-4-[4-(2-methylpropoxy)benzoyl]-5-(3-nitrophenyl)-2,5-dihydro-1H-pyrrol-2-one is unique due to its combination of functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C25H29N3O6 |
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Molecular Weight |
467.5 g/mol |
IUPAC Name |
(4Z)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[4-(2-methylpropoxy)phenyl]methylidene]-5-(3-nitrophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C25H29N3O6/c1-16(2)15-34-20-10-8-17(9-11-20)23(29)21-22(18-6-5-7-19(14-18)28(32)33)27(13-12-26(3)4)25(31)24(21)30/h5-11,14,16,22,29H,12-13,15H2,1-4H3/b23-21- |
InChI Key |
UIJHORLSXPZXSR-LNVKXUELSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CCN(C)C)C3=CC(=CC=C3)[N+](=O)[O-])/O |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC(=CC=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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